molecular formula C11H11NO3 B3431843 2-(2-Methyl-3-oxoisoindolin-1-yl)acetic acid CAS No. 933709-69-4

2-(2-Methyl-3-oxoisoindolin-1-yl)acetic acid

Cat. No. B3431843
CAS RN: 933709-69-4
M. Wt: 205.21 g/mol
InChI Key: SFQWGMRYVMVYKQ-UHFFFAOYSA-N
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Description

This compound is a 3,3-disubstituted isoindolinone . Isoindolinones are important heterocyclic compounds found in a variety of natural products and in a great number of synthetic biologically active compounds . The isoindolinone core is composed of a γ-lactam fused with the benzene ring and can be either unsubstitited, or mono- or di-substituted in 3-position .


Synthesis Analysis

The synthesis of this compound involves a Krapcho decarboxylation reaction of the respective substituted dimethyl malonate derivative . Good isolated yields were obtained under mild reaction conditions . An efficient method was developed for the synthesis of ethyl (2-alkyl- and 2-aryl-3-oxoisoindolin-1-yl)phosphonates from 2-formylbenzoic acid, triethyl phosphite and amines using OSU-6, a novel MCM-41-type hexagonal mesoporous silica, as a catalyst .


Molecular Structure Analysis

The molecular formula of this compound is C10H9NO3 . The average mass is 191.183 Da and the monoisotopic mass is 191.058243 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Krapcho decarboxylation reaction . This reaction involves the removal of a carboxyl group from a molecule and its replacement with a hydrogen atom .

Advantages and Limitations for Lab Experiments

2-(2-Methyl-3-oxoisoindolin-1-yl)acetic acid has several advantages for lab experiments, including its well-established synthesis method, its potential biological activities, and its relatively low toxicity. However, this compound also has some limitations, including its limited solubility in water and its potential instability under certain conditions. In addition, more studies are needed to fully understand the safety and efficacy of this compound in vivo.

Future Directions

There are several future directions for the study of 2-(2-Methyl-3-oxoisoindolin-1-yl)acetic acid, including:
1. Further studies on the mechanism of action of this compound, including its interactions with enzymes and signaling pathways.
2. Studies on the safety and efficacy of this compound in vivo, including its pharmacokinetics and toxicity.
3. Studies on the potential therapeutic applications of this compound, including its use as an anti-inflammatory, anti-cancer, or anti-viral agent.
4. Studies on the synthesis of this compound derivatives with improved solubility and stability.
5. Studies on the potential synergistic effects of this compound with other compounds, such as natural products or synthetic drugs.
Conclusion:
This compound is a chemical compound with potential applications in scientific research. It has been studied for its potential anti-inflammatory, anti-cancer, and anti-viral effects, and its mechanism of action is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has several advantages for lab experiments, but also has some limitations. Future studies on this compound may lead to the development of new therapeutic agents for a variety of diseases.

Scientific Research Applications

2-(2-Methyl-3-oxoisoindolin-1-yl)acetic acid has been studied for its potential biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo, suggesting its potential as a therapeutic agent for inflammatory diseases. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, indicating its potential as an anti-cancer agent. In addition, this compound has been reported to have anti-viral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV), suggesting its potential as an anti-viral agent.

Safety and Hazards

The safety data sheet for a similar compound, (1H-indol-3-yl)acetic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash off immediately with plenty of water for at least 15 minutes . If in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

2-(2-methyl-3-oxo-1H-isoindol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-12-9(6-10(13)14)7-4-2-3-5-8(7)11(12)15/h2-5,9H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQWGMRYVMVYKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2=CC=CC=C2C1=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

933709-69-4
Record name 2-(2-methyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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